Phenol,3-ethenyl-5-nitro-

Description

Contextualization within Aromatic Chemistry

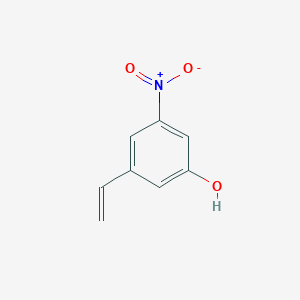

The position of these substituents on the benzene (B151609) ring relative to the hydroxyl group is critical. The nomenclature 'meta,' as in the case of Phenol (B47542), 3-ethenyl-5-nitro-, indicates that the ethenyl and nitro groups are located at the 3 and 5 positions on the aromatic ring, respectively, relative to the hydroxyl group at position 1. This specific arrangement governs the electronic effects within the molecule, distinguishing its properties from its ortho and para isomers.

Significance of Ethenyl and Nitro Substituents in Chemical Research

The ethenyl (-CH=CH2), or vinyl, and nitro (-NO2) groups are particularly significant substituents in the field of chemical research due to their distinct electronic properties.

The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. solubilityofthings.com Its presence on a phenol ring significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. solubilityofthings.com Furthermore, the nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. masterorganicchemistry.com This property is fundamental in controlling the regioselectivity of further chemical modifications. The nitro group itself can also be a site for chemical reactions, most notably reduction to an amino group, which opens up a vast array of synthetic possibilities for producing dyes, pharmaceuticals, and other complex organic molecules. lookchem.comnih.gov

The ethenyl group , on the other hand, is generally considered a weakly activating group in electrophilic aromatic substitution. It can participate in the delocalization of electrons within the aromatic ring and can itself be a site for various addition reactions, such as polymerization, hydrogenation, and halogenation. The vinyl group is a key functional group for creating polymers and for use in cross-coupling reactions to build more complex molecular architectures. The ortho-vinylation of phenols, for instance, is a known reaction to produce vinylphenols which are valuable monomers and synthetic intermediates. acs.org

The combination of both an electron-withdrawing nitro group and a potentially electron-donating or reactive ethenyl group on the same phenol ring, as in Phenol, 3-ethenyl-5-nitro-, creates a molecule with a unique and complex electronic profile. This combination can lead to interesting chemical reactivity and makes such compounds valuable intermediates in organic synthesis.

Scope of Academic Inquiry into Phenol, 3-ethenyl-5-nitro-

The academic inquiry into Phenol, 3-ethenyl-5-nitro- appears to be specialized, with the compound primarily being of interest as a synthetic intermediate. While extensive research on a wide range of substituted nitrophenols exists, dedicated studies focusing solely on the detailed characterization and application of 3-ethenyl-5-nitrophenol are not widely found in publicly accessible literature.

The primary area of interest for this compound lies in its potential as a precursor for the synthesis of more complex molecules. The presence of three distinct functional groups—hydroxyl, ethenyl, and nitro—on a single aromatic scaffold provides multiple reaction sites for further chemical elaboration. Research on related compounds, such as 3-methyl-5-nitrophenol (B137177) and 3-ethyl-5-nitrophenol, suggests that these types of molecules are valuable in the production of dyes and pharmaceuticals. lookchem.com

Given its structure, potential areas of academic and industrial research for Phenol, 3-ethenyl-5-nitro- would likely include:

Polymer Chemistry: Utilization as a monomer or co-monomer in the synthesis of functionalized polymers. The ethenyl group allows for polymerization, while the nitro and hydroxyl groups could be used for post-polymerization modification or to impart specific properties to the polymer.

Medicinal Chemistry: Serving as a scaffold for the synthesis of novel bioactive compounds. The nitro group can be reduced to an amine, a common functional group in many pharmaceutical agents.

Materials Science: Application in the development of new materials, where the combination of functional groups could be exploited for creating materials with specific optical or electronic properties.

The synthesis of Phenol, 3-ethenyl-5-nitro- itself presents a challenge in regioselectivity, requiring careful control of reaction conditions to achieve the desired substitution pattern on the phenol ring. The nitration of substituted phenols is a well-studied area, but often leads to mixtures of isomers. google.com

Data on Phenol, 3-ethenyl-5-nitro- and Related Compounds

Below are interactive data tables summarizing available information for Phenol, 3-ethenyl-5-nitro- and structurally related compounds.

Table 1: Chemical Identity of Phenol, 3-ethenyl-5-nitro-

| Property | Value | Source |

| IUPAC Name | 3-ethenyl-5-nitrophenol | |

| Molecular Formula | C8H7NO3 | |

| Molecular Weight | 165.15 g/mol |

Table 2: Comparative Data of Related Substituted Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methyl-5-nitrophenol | 127818-58-0 | C7H7NO3 | 153.14 |

| 3-Ethyl-5-nitrophenol | 193693-94-6 | C8H9NO3 | 167.16 |

| 3-Nitrophenol (B1666305) | 554-84-7 | C6H5NO3 | 139.11 |

| 3-Ethenylphenol | 620-18-8 | C8H8O | 120.15 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

3-ethenyl-5-nitrophenol |

InChI |

InChI=1S/C8H7NO3/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5,10H,1H2 |

InChI Key |

QQVGWQPAJFFNQB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Phenol (B47542), 3-ethenyl-5-nitro- is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at the 4-position is expected to appear as a triplet, while the protons at the 2- and 6-positions would likely present as a doublet and a doublet of doublets, respectively, due to coupling with their neighbors. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

The ethenyl (vinyl) group gives rise to a characteristic set of signals in the olefinic region of the spectrum. This typically consists of three protons: one alpha to the aromatic ring and two beta protons, which are cis and trans to the aryl group. These protons would display complex splitting patterns due to both geminal and vicinal coupling. The hydroxyl proton of the phenolic group would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | d | 2.0 - 3.0 |

| H-4 | 7.4 - 7.6 | t | 2.0 - 3.0 |

| H-6 | 7.9 - 8.1 | dd | 2.0 - 3.0, 0.5 - 1.0 |

| H-α (ethenyl) | 6.7 - 6.9 | dd | 17.0 - 18.0, 10.0 - 11.0 |

| H-β (cis) | 5.4 - 5.6 | d | 10.0 - 11.0 |

| H-β (trans) | 5.9 - 6.1 | d | 17.0 - 18.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In Phenol, 3-ethenyl-5-nitro-, eight distinct carbon signals are anticipated. The carbon atom attached to the hydroxyl group (C-1) and the carbon bearing the nitro group (C-5) are expected to be significantly deshielded. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific chemical shifts influenced by the electronic effects of the substituents. The two carbons of the ethenyl group will also have characteristic signals in the olefinic region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 155 - 160 |

| C-2 | 115 - 120 |

| C-3 | 138 - 142 |

| C-4 | 120 - 125 |

| C-5 | 148 - 152 |

| C-6 | 110 - 115 |

| C-α (ethenyl) | 135 - 140 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the aromatic protons, confirming their positions relative to one another. Additionally, correlations between the alpha and beta protons of the ethenyl group would be observed, confirming the structure of this substituent.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond connections between protons and the carbons they are attached to. For example, the signal for H-2 would show a correlation to the signal for C-2.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of Phenol, 3-ethenyl-5-nitro- would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

-OH group: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-NO₂ group: The nitro group exhibits two strong stretching vibrations in the IR spectrum: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. spectroscopyonline.com

C=C group: The stretching vibration of the ethenyl C=C double bond would appear in the 1620-1680 cm⁻¹ region. The aromatic C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ range.

C-H group: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the ethenyl group also appears in this region. Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Ethenyl C-H | C-H Stretch | 3000 - 3100 |

| Ethenyl C=C | C=C Stretch | 1620 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 |

The conformational preferences of Phenol, 3-ethenyl-5-nitro- can be investigated using vibrational spectroscopy, often in conjunction with computational methods. The orientation of the ethenyl and nitro groups relative to the phenyl ring can influence the vibrational frequencies. Studies on related nitrostyrene derivatives have shown that the conformational behavior is often governed by the balance between steric hindrance and the stabilizing effects of π-electron delocalization. uc.pt The planarity of the molecule can be probed by analyzing specific vibrational modes that are sensitive to the dihedral angle between the phenyl ring and the substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of Phenol, 3-ethenyl-5-nitro- are dictated by the interplay of its constituent functional groups: the phenol, the ethenyl (vinyl), and the nitro group. These groups collectively define the chromophoric and fluorophoric behavior of the molecule.

The chromophore of Phenol, 3-ethenyl-5-nitro- is the entire substituted benzene ring, where the hydroxyl (-OH), ethenyl (-CH=CH2), and nitro (-NO2) groups act as auxochromes and anti-auxochromes, modifying the electronic transitions of the benzene ring. The primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

The benzene ring itself exhibits characteristic absorptions which are perturbed by the substituents. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, in conjunction with the ethenyl group, extend the conjugated π-system of the molecule. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to phenol or 3-nitrophenol (B1666305). docbrown.info

For comparison, 3-nitrophenol exhibits absorption maxima (λmax) around 275 nm and 340 nm. docbrown.info The presence of the ethenyl group in the 3-position is anticipated to further shift these peaks to longer wavelengths. The electronic transitions likely involve a significant degree of intramolecular charge transfer (CT) from the electron-rich phenol ring and ethenyl group to the electron-deficient nitro group. nih.gov

Table 1: Expected Electronic Transitions for Phenol, 3-ethenyl-5-nitro-

| Transition Type | Expected Wavelength Range (nm) | Chromophore Moiety |

| π → π | 280 - 320 | Substituted Benzene Ring |

| Intramolecular CT | 350 - 450 | Donor (-OH, -C₆H₃-, -CH=CH₂) to Acceptor (-NO₂) |

| n → π | > 400 (often weak) | Nitro Group (-NO₂) |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

In terms of fluorescence, many nitrophenolic compounds are known to be quenchers of fluorescence. nih.govresearchgate.net Therefore, Phenol, 3-ethenyl-5-nitro- is expected to exhibit weak fluorescence or act as a fluorescence quencher due to efficient non-radiative decay processes facilitated by the nitro group.

The polarity of the solvent can significantly influence the electronic spectra of molecules with charge-transfer characteristics. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.

For Phenol, 3-ethenyl-5-nitro-, an increase in solvent polarity is expected to have a pronounced effect on the intramolecular charge-transfer band. In polar solvents, the excited state, which is more polar than the ground state, will be stabilized to a greater extent. This stabilization typically leads to a bathochromic shift (positive solvatochromism) of the CT absorption band. Conversely, in non-polar solvents, this band would appear at a shorter wavelength.

Studies on similar nitrophenolate isomers have shown that the solvent shift can be either bathochromic or hypsochromic depending on the specific isomer and the nature of the solvent-solute interactions. researchgate.net For instance, a shift from a non-polar solvent like hexane to a polar solvent like ethanol (B145695) would likely result in a noticeable red shift in the λmax of the charge-transfer band for Phenol, 3-ethenyl-5-nitro-.

Table 2: Anticipated Solvent Effects on the Charge-Transfer Band of Phenol, 3-ethenyl-5-nitro-

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |

| Hexane | Low (~1.9) | Hypsochromic (Blue Shift) |

| Dichloromethane | Medium (~9.1) | Intermediate |

| Ethanol | High (~24.5) | Bathochromic (Red Shift) |

| Water | Very High (~80.1) | Strong Bathochromic (Red Shift) |

Note: The expected shifts are relative and illustrate the general trend of solvatochromism for a molecule with intramolecular charge-transfer characteristics.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For Phenol, 3-ethenyl-5-nitro-, with a molecular formula of C₈H₇NO₃, HRMS would be used to confirm this composition.

Table 3: Theoretical High-Resolution Mass Data for Phenol, 3-ethenyl-5-nitro-

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₈H₈NO₃⁺ | 166.0499 |

| [M-H]⁻ | C₈H₆NO₃⁻ | 164.0353 |

| [M+Na]⁺ | C₈H₇NO₃Na⁺ | 188.0318 |

Note: These are theoretical values. Experimental values would be compared to these to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information.

For Phenol, 3-ethenyl-5-nitro-, the fragmentation pathways are expected to be influenced by the nitro, hydroxyl, and ethenyl groups. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.govresearchgate.net The presence of the ethenyl and hydroxyl groups will also direct fragmentation.

A plausible fragmentation pathway for the [M-H]⁻ ion (m/z 164.0) in negative ion mode could involve:

Loss of NO₂ (46 Da) to yield a fragment at m/z 118.0.

Loss of NO (30 Da) to yield a fragment at m/z 134.0.

Subsequent losses from the aromatic ring structure.

Table 4: Plausible MS/MS Fragmentation of [M-H]⁻ for Phenol, 3-ethenyl-5-nitro-

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 164.0 | NO₂ (46.0 Da) | 118.0 |

| 164.0 | NO (30.0 Da) | 134.0 |

| 134.0 | CO (28.0 Da) | 106.0 |

Note: This table represents a simplified and hypothetical fragmentation pathway.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and intermolecular interactions of Phenol, 3-ethenyl-5-nitro- in the solid state.

A successful crystallographic analysis would reveal:

The planarity of the benzene ring and the relative orientations of the hydroxyl, ethenyl, and nitro substituents.

The crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice.

The nature and geometry of intermolecular interactions, such as hydrogen bonding (involving the phenolic -OH and the nitro -NO₂ groups) and π-π stacking interactions between the aromatic rings. These interactions are crucial for the stability of the crystal structure. researchgate.net

As of the latest available data, a specific crystal structure for Phenol, 3-ethenyl-5-nitro- has not been reported in publicly accessible crystallographic databases. However, based on the structures of similar nitro-substituted phenols, it is anticipated that the crystal packing would be significantly influenced by hydrogen bonding and π-π stacking.

Table 5: Expected Crystallographic Parameters for Phenol, 3-ethenyl-5-nitro- (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Key Bond Lengths (Å) | e.g., C-N, N-O, C-O, C=C |

| Key Bond Angles (°) | e.g., O-N-O, C-C-O |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances |

Note: This table outlines the type of data that would be obtained from an X-ray crystallographic study.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regiochemistry of this reaction on Phenol (B47542), 3-ethenyl-5-nitro- are determined by the cumulative effects of the existing substituents.

The position of an incoming electrophile on the aromatic ring is directed by the substituents already present. pressbooks.pub In Phenol, 3-ethenyl-5-nitro-, there are three directing groups to consider:

Hydroxyl (-OH) group: This is a strongly activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.com It is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com The activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

Nitro (-NO₂) group: This is a strongly deactivating group, making the ring much less reactive towards electrophiles than benzene. lumenlearning.comyoutube.com It functions as a meta-director. libretexts.org The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, destabilizes the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to the nitro group (as occurs in ortho and para attack). youtube.com

Ethenyl (-CH=CH₂) group: This group is generally considered to be weakly activating and an ortho, para-director. It can donate electron density to the ring via resonance.

In 3-ethenyl-5-nitrophenol, the available positions for substitution are C2, C4, and C6. The directing effects of the substituents on these positions are as follows:

The -OH group at C1 directs ortho to C2 and C6, and para to C4.

The -ethenyl group at C3 directs ortho to C2 and C4.

The -nitro group at C5 directs meta to C2, C4, and C6 (relative to its own position, though it deactivates these positions).

The kinetics of electrophilic aromatic substitution are highly sensitive to the nature of the substituents on the ring. lumenlearning.com Activating groups increase the reaction rate by stabilizing the transition state leading to the arenium ion, while deactivating groups decrease the rate. masterorganicchemistry.com

The table below illustrates the profound impact of hydroxyl and nitro groups on the rate of a typical electrophilic reaction, nitration, relative to benzene.

| Compound (C₆H₅R) | Substituent (R) | Relative Rate of Nitration | Effect |

|---|---|---|---|

| Phenol | -OH | 1,000 | Strongly Activating |

| Toluene | -CH₃ | 25 | Activating |

| Benzene | -H | 1 | Baseline |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Data sourced from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com

Thermodynamically, the substitution reaction is typically exergonic, as the formation of a new carbon-electrophile bond and the restoration of aromaticity are energetically favorable. masterorganicchemistry.com However, the high activation energy due to the deactivated ring presents a significant kinetic barrier.

Reactions Involving the Hydroxyl (-OH) Group

Phenols are weakly acidic due to the ability of the aromatic ring to stabilize the negative charge of the conjugate base (phenoxide ion) through resonance. ualberta.ca The acidity of a substituted phenol is strongly influenced by the electronic properties of the other substituents on the ring.

Electron-withdrawing groups, such as the nitro group, increase the acidity of phenols by further delocalizing the negative charge of the phenoxide ion and stabilizing it. learncbse.in Conversely, electron-donating groups decrease acidity. In Phenol, 3-ethenyl-5-nitro-, the potent electron-withdrawing nitro group significantly enhances the acidity of the hydroxyl group compared to unsubstituted phenol. The ethenyl group's effect is less pronounced. Therefore, 3-ethenyl-5-nitrophenol is expected to be a stronger acid than phenol and will readily undergo proton transfer to a suitable base to form the corresponding phenoxide ion.

The acidity is quantified by the pKa value; a lower pKa indicates a stronger acid. The influence of a nitro substituent is evident in the pKa values of related compounds.

| Compound | pKa (at 25 °C) |

|---|---|

| Cyclohexanol | ~18 |

| Phenol | 10.0 |

| 3-Nitrophenol (B1666305) | 8.36 |

| 4-Nitrophenol (B140041) | 7.15 |

The pKa values demonstrate the increased acidity of nitrophenols compared to phenol, due to the stabilizing effect of the nitro group on the conjugate base. ualberta.caborbasgroup.com

The hydroxyl group of Phenol, 3-ethenyl-5-nitro- can participate in standard reactions to form esters and ethers.

Esterification: This reaction involves the conversion of the phenolic hydroxyl group into an ester group (-O-C=O)-R). A common method is the reaction with a carboxylic acid anhydride (B1165640) or an acyl chloride in the presence of a base. Another effective method for esterifying phenols, particularly when mild conditions are required, is the Mitsunobu reaction, which uses triphenylphosphine (B44618) and an azodicarboxylate. researchgate.net

Etherification: The formation of an ether linkage (-O-R) at the phenolic position is typically achieved via the Williamson ether synthesis. learncbse.in This method involves a two-step process: first, the phenol is deprotonated with a strong base (like sodium hydroxide) to form the more nucleophilic phenoxide ion. Subsequently, this phenoxide ion is reacted with an alkyl halide in a nucleophilic substitution reaction to yield the corresponding ether. google.com

Reactivity of the Ethenyl (Vinyl) Group

The ethenyl group (-CH=CH₂) attached to the aromatic ring behaves as a typical alkene and can undergo a variety of addition reactions. suniv.ac.in

Electrophilic Addition: The double bond of the ethenyl group can react with electrophiles. For example, it can undergo hydrohalogenation (addition of H-X) or halogenation (addition of X₂). These reactions proceed via an electrophilic addition mechanism, where the initial attack on the electrophile forms a carbocation intermediate.

Reduction: The vinyl group can be reduced to an ethyl group (-CH₂CH₃). This is commonly accomplished through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Oxidation: The double bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of carbonyl compounds or carboxylic acids, depending on the reaction conditions. suniv.ac.in

Transformations of the Nitro (-NO₂) Group

The nitro group is a key functional handle that strongly influences the molecule's reactivity and can be transformed into various other nitrogen-containing functionalities.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This can be accomplished through several methods, with the reaction often proceeding through nitroso and hydroxylamine (B1172632) intermediates. mdpi.comwikipedia.org

Catalytic Hydrogenation: This is a clean and efficient industrial method. The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com

Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.

Conditions: The reaction is usually performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen.

Chemical Reduction: A variety of stoichiometric reducing agents can be used, which are particularly useful in laboratory settings.

Metals in Acid: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). unimi.it The Béchamp reduction, using iron and acid, has been historically significant. unimi.it

Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or tin(II) chloride (SnCl₂) are also effective for this transformation. wikipedia.org Nanoparticles of coinage metals (Cu, Ag, Au) have been shown to catalyze the reduction using sodium borohydride (B1222165) (NaBH₄). acs.org

| Reduction Method | Reagents/Catalyst | Typical Product | Key Features |

| Catalytic Hydrogenation | H₂ / Pd/C, Pt/C, or Raney Ni | 3-amino-5-ethenylphenol | High efficiency, clean byproducts (H₂O). mdpi.com |

| Béchamp Reduction | Fe / HCl | 3-amino-5-ethenylphenol | Economical, widely used historically. unimi.it |

| Tin/Acid Reduction | Sn / HCl | 3-amino-5-ethenylphenol | Common laboratory method. wikipedia.org |

| Hydrosulfite Reduction | Na₂S₂O₄ | 3-amino-5-ethenylphenol | Works under milder, often aqueous, conditions. wikipedia.org |

The reactivity of the aromatic ring towards further electrophilic substitution is governed by the interplay of the directing effects of the three substituents: hydroxyl (-OH), ethenyl (-CH=CH₂), and nitro (-NO₂).

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via a +R (resonance) effect. byjus.comquora.comlibretexts.org

Nitro (-NO₂) Group: The -NO₂ group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both -I (inductive) and -R (resonance) effects, making electrophilic attack more difficult. quora.comwikipedia.org

Ethenyl (-CH=CH₂) Group: The vinyl group is generally considered a weakly activating group and an ortho, para-director. It can donate electron density through resonance, stabilizing the intermediate carbocation (arenium ion) formed during attack at these positions. reddit.com

In Phenol, 3-ethenyl-5-nitro-, the available positions for substitution are C2, C4, and C6.

The -OH group strongly directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).

The -NO₂ group directs to its meta positions (C1, C3, C5), which are already substituted. Its primary role is to deactivate the entire ring.

The -ethenyl group directs to its ortho positions (C2, C4) and its para position (C6).

The directing effects of the -OH and -ethenyl groups are cooperative, both favoring substitution at positions 2, 4, and 6. The powerful activating and directing effect of the hydroxyl group is dominant, making the ring susceptible to electrophilic attack at these positions despite the deactivating presence of the nitro group. libretexts.orgblogspot.com Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur primarily at the C2, C4, and C6 positions, with the C4 position often being sterically favored.

Oxidation and Redox Chemistry

The compound possesses multiple sites that can undergo oxidation under different conditions. Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of the molecule. medlifemastery.comlibretexts.orglibretexts.org

Oxidation of the Phenol Ring: Phenols can be oxidized to quinones. Under controlled oxidation, the hydroxyl group can be converted to a carbonyl, leading to the formation of a benzoquinone-type structure. This process often involves reagents like Fremy's salt or other specific oxidants. Severe oxidation can lead to ring cleavage and decomposition. medlifemastery.comlibretexts.org

Oxidative Cleavage of the Ethenyl Group: The ethenyl double bond is susceptible to oxidative cleavage. Ozonolysis is a classic method for this transformation.

Reaction with Ozone (O₃): Ozone adds across the double bond to form an unstable primary ozonide (molozonide). msu.edu

Rearrangement: The molozonide quickly rearranges to a more stable ozonide.

Work-up: The ozonide is then cleaved during a work-up step. A reductive work-up (e.g., with dimethyl sulfide, Me₂S, or Zinc/H₂O) yields aldehydes or ketones. youtube.com In this case, ozonolysis of 3-ethenyl-5-nitrophenol followed by a reductive work-up would produce 3-hydroxy-5-nitrobenzaldehyde (B1337175) and formaldehyde. An oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) would yield a carboxylic acid (3-hydroxy-5-nitrobenzoic acid). youtube.com

Other strong oxidizing agents, such as potassium permanganate (KMnO₄) under harsh conditions, can also cleave the double bond.

| Functional Group | Oxidizing Agent/Method | Primary Product(s) | Reaction Type |

| Phenol | Fremy's salt, other oxidants | Substituted benzoquinone | Oxidation |

| Ethenyl | 1. O₃; 2. Me₂S (reductive work-up) | 3-hydroxy-5-nitrobenzaldehyde + Formaldehyde | Ozonolysis (Cleavage) youtube.com |

| Ethenyl | 1. O₃; 2. H₂O₂ (oxidative work-up) | 3-hydroxy-5-nitrobenzoic acid | Ozonolysis (Cleavage) youtube.com |

Reaction Pathways for Derivative Synthesis

The distinct reactivity of each functional group in Phenol, 3-ethenyl-5-nitro- allows for its use as a versatile building block for the synthesis of a wide range of derivatives. By choosing appropriate reagents and reaction sequences, each part of the molecule can be modified selectively.

Synthesis of 3-Amino-5-ethenylphenol: Selective reduction of the nitro group, for instance via catalytic hydrogenation with H₂/Pd/C or using Fe/HCl, yields the corresponding aniline (B41778) derivative. This introduces a nucleophilic amino group that can undergo further reactions like diazotization or acylation.

Synthesis of 3-Ethyl-5-nitrophenol: Selective hydrogenation of the ethenyl double bond using H₂ and a Pd/C catalyst under mild conditions saturates the side chain without affecting the nitro group or the aromatic ring.

Synthesis of 3-Hydroxy-5-nitrobenzaldehyde: Oxidative cleavage of the ethenyl group using ozonolysis followed by a reductive work-up provides a valuable aldehyde derivative, which can be used in condensation reactions and for the synthesis of other functional groups.

Synthesis of Halogenated Derivatives: Electrophilic halogenation (e.g., bromination) can introduce one or more halogen atoms onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group (C2, C4, C6). The extent of halogenation can be controlled by the solvent and reaction conditions.

Multi-step Syntheses: Combining these transformations allows for the creation of multifunctional molecules. For example, reduction of the nitro group followed by hydrogenation of the ethenyl group would produce 3-amino-5-ethylphenol. Alternatively, hydrogenation of the ethenyl group followed by reduction of the nitro group would lead to the same product via a different pathway.

These pathways highlight the utility of 3-ethenyl-5-nitrophenol as a starting material for accessing a variety of substituted phenols with applications in materials science, pharmaceuticals, and fine chemical synthesis.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. rsc.orgrsdjournal.org For a molecule like "Phenol, 3-ethenyl-5-nitro-", these calculations can predict its stable conformation, bond lengths, bond angles, and various spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly employed for organic molecules containing nitro groups and aromatic rings. rjpn.orgchemmethod.comresearchgate.net

Geometry optimization is a key application of DFT. This process computationally determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure. For "Phenol, 3-ethenyl-5-nitro-", DFT would be used to find the optimal bond lengths, bond angles, and dihedral angles, particularly the orientation of the nitro (-NO2), hydroxyl (-OH), and ethenyl (-CH=CH2) groups with respect to the phenol (B47542) ring. Following optimization, the electronic structure, including orbital energies and charge distribution, can be analyzed. rjpn.orgresearchgate.net

Table 1: Representative DFT Functionals for Analysis of Phenol Derivatives

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties. rjpn.org |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics, noncovalent interactions. chemmethod.comresearchgate.net |

| PBE0 | Hybrid GGA | Excitation spectra and electronic structure of nitroaromatic systems. rsc.org |

This table is interactive. Click on the headers to sort.

Basis Set Selection and Computational Efficiency

The choice of a basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

Pople-style basis sets, such as 6-31G(d) , 6-311G(d,p) , and 6-311++G(d,p) , are widely used. researchgate.netnih.gov The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. Parenthetical letters denote the addition of polarization (d, p) and diffuse (++) functions, which are important for describing anisotropic electron distributions and weakly bound electrons, respectively. nih.gov

Correlation-consistent basis sets, like Dunning's aug-cc-pVDZ and aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit and are often used with correlated methods like Coupled Cluster. rsc.orgresearchgate.net The selection of a basis set for "Phenol, 3-ethenyl-5-nitro-" would involve a trade-off: larger basis sets like aug-cc-pVTZ would yield higher accuracy but require significantly more computational resources than smaller sets like 6-31G(d). nih.govstackexchange.com

Table 2: Common Basis Sets in Computational Chemistry

| Basis Set Family | Example | Description | Typical Use |

| Pople | 6-311++G(d,p) | Split-valence with polarization and diffuse functions. Good balance of cost and accuracy. | DFT calculations on medium to large molecules. researchgate.net |

| Correlation-Consistent | aug-cc-pVTZ | Systematically recovers correlation energy. Augmented with diffuse functions. | High-accuracy calculations, especially with Coupled Cluster methods. rsc.orgresearchgate.net |

| Polarization-Consistent | aug-pcS-2 | Designed for DFT calculations of magnetic and electronic properties. | Specialized property calculations. researchgate.net |

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis

Once the geometry is optimized, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity and chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scirp.org

For "Phenol, 3-ethenyl-5-nitro-", the HOMO is expected to have significant contributions from the electron-rich phenol ring and the hydroxyl group. The LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group and the conjugated system. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. scirp.orgntu.edu.iq These orbital energies are key outputs of DFT calculations. nih.gov

Table 3: Representative Frontier Orbital Energies for Nitroaromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrobenzene | B3LYP/6-311+G(d,p) | -7.86 | -2.57 | 5.29 |

| p-Nitrophenol | B3LYP/6-311++G(d,p) | -7.42 | -3.21 | 4.21 |

| 2-hydroxy-6-nitrotoluene | B3LYP/6-311++G(d,p) | -7.15 | -2.89 | 4.26 |

Data is illustrative, based on values from similar compounds in the literature. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). acs.orgdtic.mil

For "Phenol, 3-ethenyl-5-nitro-", the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are sites for electrophilic interaction. chemmethod.comresearchgate.net Conversely, the hydrogen of the hydroxyl group and regions near the aromatic ring carbons attached to the electron-withdrawing nitro group would likely show a positive potential (blue), highlighting them as potential sites for nucleophilic attack. dtic.milresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized, "chemist's-eye" view of the electronic structure by transforming the canonical delocalized molecular orbitals into localized natural bond orbitals. This analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and the stability endowed by electron delocalization.

Donors: The lone pair orbitals (LP) of the hydroxyl oxygen atom, the π-orbitals of the phenyl ring, and the π-orbitals of the ethenyl group.

Acceptors: The antibonding π* orbitals of the nitro group and the phenyl ring.

The stabilization energy, E(2), associated with these interactions quantifies their strength. A significant E(2) value for a donor-acceptor interaction like LP(O) → π(C-C) or π(C=C) → π(NO₂) indicates substantial electron delocalization, which contributes to the molecule's stability and influences its reactivity and optical properties. researchgate.net

Table 1: Illustrative NBO Analysis for Phenol, 3-ethenyl-5-nitro- This table presents hypothetical E(2) stabilization energies for the most significant expected donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (Cring-Cring) | 20-30 | π-conjugation |

| π (Cring-Cring) | π* (N-O) | 5-10 | Ring to Nitro Group Charge Transfer |

| π (Cethenyl=Cethenyl) | π* (Cring-Cring) | 2-5 | Ethenyl to Ring Conjugation |

| π (Cring-Cring) | π* (Cethenyl=Cethenyl) | 1-4 | Ring to Ethenyl Conjugation |

Atomic Charge Distribution

The distribution of electron density within a molecule is fundamental to its chemical behavior, dictating its electrostatic potential, dipole moment, and sites of reactivity. Atomic charge distribution can be calculated using various population analysis schemes, with Mulliken and Natural Population Analysis (NPA) being the most common. NPA, which is performed within the NBO framework, is generally considered more reliable as it is less sensitive to the basis set used in the calculation. nih.gov

In Phenol, 3-ethenyl-5-nitro-, the atomic charges are heavily influenced by the electronegativity of the atoms and the electron-donating/withdrawing nature of the substituents.

The oxygen atoms of both the hydroxyl and nitro groups are expected to carry a significant negative charge.

The nitrogen atom of the nitro group will have a positive charge.

The hydrogen atom of the hydroxyl group will be electropositive due to the polar O-H bond. mdpi.com

The carbon atom attached to the hydroxyl group will have a positive charge, while the carbon attached to the nitro group will also be electron-deficient. The charges on the ethenyl group carbons will be influenced by conjugation with the ring.

This charge distribution creates a significant molecular dipole moment, with the region around the nitro and hydroxyl groups being electronegative and the hydrocarbon portions being relatively electropositive. mdpi.com

Table 2: Hypothetical Natural Atomic Charges for Phenol, 3-ethenyl-5-nitro- This table shows representative expected charge values (in atomic units, a.u.) for selected atoms.

| Atom | Natural Charge (a.u.) |

| O (hydroxyl) | -0.7 to -0.8 |

| H (hydroxyl) | +0.4 to +0.5 |

| C (attached to OH) | +0.2 to +0.3 |

| C (attached to NO₂) | +0.1 to +0.2 |

| N (nitro) | +0.5 to +0.6 |

| O (nitro) | -0.4 to -0.5 |

| C (ethenyl) | -0.1 to -0.3 |

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy (Infrared and Raman) is a primary technique for identifying functional groups and determining molecular structure. Computational frequency calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can predict the vibrational spectra of molecules with high accuracy. ijaemr.com These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities, allowing for a detailed assignment of experimental spectra.

For Phenol, 3-ethenyl-5-nitro-, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups:

O-H Stretch: A strong, broad band typically in the 3200-3600 cm⁻¹ region.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Alkenyl C-H Stretch: Peaks associated with the ethenyl group, also typically above 3000 cm⁻¹.

NO₂ Stretch: Two distinct and strong bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C=C Stretch: Vibrations from both the aromatic ring and the ethenyl group in the 1450-1650 cm⁻¹ region.

C-O Stretch: A peak in the 1200-1300 cm⁻¹ range. ijaemr.com

Table 3: Predicted Principal Vibrational Frequencies for Phenol, 3-ethenyl-5-nitro- This table lists expected vibrational modes and their typical frequency ranges.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretching | 3200-3600 |

| Aromatic C-H stretching | 3000-3100 |

| Ethenyl C-H stretching | 3000-3100 |

| NO₂ asymmetric stretching | 1500-1560 |

| C=C aromatic stretching | 1450-1600 |

| NO₂ symmetric stretching | 1335-1370 |

| C-O stretching | 1200-1300 |

Reaction Mechanism Simulation and Transition State Theory

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition State Theory then uses the properties of the transition state, particularly its energy (the activation energy), to calculate the theoretical rate of the reaction.

For Phenol, 3-ethenyl-5-nitro-, several reactions could be simulated. A common reaction for phenols is electrophilic aromatic substitution. For instance, a further nitration reaction could be studied. The simulation would proceed by modeling the approach of the electrophile (e.g., NO₂⁺) to the aromatic ring. Calculations would identify the transition state structure and its energy, determining whether substitution is more likely to occur at the ortho or para positions relative to the powerful activating hydroxyl group, while considering the deactivating effects of the existing nitro and ethenyl groups. researchgate.net Such simulations can clarify reaction pathways and predict product distributions without the need for extensive experimental work. mdpi.com

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for technologies like frequency conversion and optical switching. Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system.

Phenol, 3-ethenyl-5-nitro- is an excellent candidate for NLO activity. It contains:

An electron-donating hydroxyl group (-OH).

A strong electron-accepting nitro group (-NO₂).

A π-conjugated system (the phenyl ring) that facilitates charge transfer between the donor and acceptor.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.netnih.gov Calculations for this molecule would likely show a significant β value, driven by the charge transfer from the hydroxyl group through the ring to the nitro group. mdpi.com

Table 4: Illustrative Predicted NLO Properties for Phenol, 3-ethenyl-5-nitro- This table presents hypothetical calculated values for key NLO parameters.

| Property | Symbol | Expected Value (a.u.) |

| Dipole Moment | µ | 4 - 6 D |

| Mean Polarizability | α | 100 - 150 |

| Total First Hyperpolarizability | βtot | 1000 - 3000 |

Intermolecular Interactions and Non-Covalent Interactions

The macroscopic properties of a substance are governed by the intermolecular forces between its constituent molecules. For Phenol, 3-ethenyl-5-nitro-, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (via its H atom) and acceptor (via its O atom), leading to strong intermolecular associations.

π-π Stacking: The electron-rich aromatic rings can interact with each other through stacking interactions.

Dipole-Dipole Interactions: The molecule's large permanent dipole moment, arising from the polar -OH and -NO₂ groups, will lead to strong electrostatic interactions.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net These analyses identify critical points in the electron density that correspond to bonds and other interactions, helping to predict the crystal packing and condensed-phase behavior of the compound. unige.ch

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the behavior of a large ensemble of molecules over time. These methods can predict bulk properties like density, viscosity, and diffusion coefficients, as well as complex processes like adsorption onto a surface.

A hypothetical MD simulation could model the behavior of Phenol, 3-ethenyl-5-nitro- at a solid-liquid interface, for example, its adsorption from a solvent onto a graphene sheet. The simulation would track the trajectories of thousands of molecules, allowing for the calculation of properties like adsorption energy and the preferred orientation of the molecule on the surface. This type of simulation is invaluable for applications in materials science, such as the design of sensors or surface coatings. researchgate.net

Polymerization Research and Polymer Chemistry Applications

Homo-polymerization Mechanisms of Phenol (B47542), 3-ethenyl-5-nitro-

The homo-polymerization of Phenol, 3-ethenyl-5-nitro- can be approached through several radical polymerization techniques. However, the presence of both a phenolic hydroxyl group and a nitro group is expected to significantly influence the reaction kinetics and the properties of the resulting polymer.

Conventional free-radical polymerization (FRP) of vinyl monomers is a widely used technique. For a monomer like Phenol, 3-ethenyl-5-nitro-, the polymerization would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The propagation step involves the addition of the monomer to the growing polymer chain.

However, the phenolic hydroxyl group is known to act as an inhibitor or retarder in free-radical polymerization. It can donate a hydrogen atom to the propagating radical, terminating the chain and forming a stable phenoxyl radical that is less reactive and may not efficiently re-initiate polymerization. nih.govrsc.orgnih.gov The nitro group, being strongly electron-withdrawing, can also influence the reactivity of the vinyl group and the stability of the propagating radical. nih.gov This inhibitory effect would likely lead to a slower polymerization rate, a longer induction period, and potentially a lower molecular weight polymer compared to non-substituted styrenes. cmu.edu

The kinetics of free-radical polymerization of substituted styrenes have been studied extensively, and the Hammett equation has been applied to correlate the polymerization rate with the electronic nature of the substituents. cmu.edu Generally, electron-withdrawing groups can increase the polymerization rate of styrenes. cmu.edu However, in the case of Phenol, 3-ethenyl-5-nitro-, the strong inhibitory effect of the phenolic group might counteract the activating effect of the nitro group.

Table 1: Representative Propagation Rate Coefficients (k_p) for Free Radical Polymerization of para-Substituted Styrenes at 40 °C

| Monomer | Substituent (X) | k_p (L mol⁻¹ s⁻¹) |

| Styrene (B11656) | -H | 341 |

| 4-Methoxystyrene | -OCH₃ | 433 |

| 4-Methylstyrene | -CH₃ | 389 |

| 4-Chlorostyrene | -Cl | 465 |

Data sourced from studies on the propagation kinetics of para-substituted styrenes. acs.org

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the potential to synthesize well-defined polymers from Phenol, 3-ethenyl-5-nitro- with controlled molecular weights and narrow molecular weight distributions. cmu.edu

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the polymerization of vinyl monomers is controlled by a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex. tandfonline.comtandfonline.com For Phenol, 3-ethenyl-5-nitro-, the phenolic proton is acidic and could potentially react with the catalyst or ligand, affecting the polymerization control. Therefore, protection of the hydroxyl group may be necessary to achieve a well-controlled polymerization. The electron-withdrawing nitro group is generally well-tolerated in ATRP of styrenic monomers and can lead to faster polymerization rates. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method that can be used for a wide range of monomers. wikipedia.orgnih.govboronmolecular.com The success of RAFT polymerization depends on the appropriate choice of the RAFT agent (a thiocarbonylthio compound). nih.gov For a styrenic monomer like Phenol, 3-ethenyl-5-nitro-, a dithiobenzoate or a trithiocarbonate (B1256668) RAFT agent would likely be suitable. Similar to ATRP, the acidic phenolic proton could potentially interfere with the RAFT process, and protection of the hydroxyl group might be beneficial for achieving better control over the polymerization.

Copolymerization Studies with Other Monomers

Copolymerization of Phenol, 3-ethenyl-5-nitro- with other vinyl monomers would allow for the synthesis of polymers with tailored properties. The reactivity ratios (r₁ and r₂) of the monomers determine the composition and sequence distribution of the resulting copolymer. 182.160.97nist.gov

The reactivity of Phenol, 3-ethenyl-5-nitro- in copolymerization will be influenced by its substituents. The electron-withdrawing nitro group would increase the e value in the Alfrey-Price Q-e scheme, making the double bond more electron-deficient. researchgate.net This would favor copolymerization with electron-rich monomers (monomers with negative e values), such as styrene or N-vinylcarbazole, leading to a tendency for alternation.

The phenolic group can also influence the reactivity ratios, potentially through hydrogen bonding interactions with the comonomer or the solvent. cmu.edu

Table 2: Representative Alfrey-Price Q and e Values for Selected Vinyl Monomers

This table provides context for predicting the copolymerization behavior of Phenol, 3-ethenyl-5-nitro- by analogy.

| Monomer | Q | e |

| Styrene | 1.00 | -0.80 |

| Methyl Methacrylate | 0.74 | 0.40 |

| Acrylonitrile | 0.60 | 1.20 |

| Vinyl Acetate (B1210297) | 0.026 | -0.22 |

Data sourced from established compilations of polymer chemistry data. researchgate.net

Based on these values, one would predict that Phenol, 3-ethenyl-5-nitro- would have a positive 'e' value due to the nitro group, promoting alternating copolymerization with monomers like styrene.

Electropolymerization Behavior

Electropolymerization offers a method to synthesize polymer films directly onto an electrode surface. For Phenol, 3-ethenyl-5-nitro-, electropolymerization would likely proceed through the oxidation of the phenolic hydroxyl group. nih.gov The oxidation of phenols generates phenoxy radicals, which can then couple to form polymer chains. nih.govncku.edu.tw The process is often carried out in an aqueous or non-aqueous electrolyte solution by applying an anodic potential. researchgate.net

The presence of the nitro group, being electron-withdrawing, would make the oxidation of the phenolic hydroxyl group more difficult, requiring a higher oxidation potential compared to unsubstituted phenol. uc.pt The vinyl group might also participate in the electropolymerization process, potentially leading to a cross-linked polymer network. The resulting polymer film would likely be non-conductive or semiconducting, and its properties would depend on the electropolymerization conditions such as the solvent, electrolyte, pH, and applied potential. researchgate.net

Design of Functional Polymers with Controlled Architectures

The presence of the phenolic and nitro functional groups in Phenol, 3-ethenyl-5-nitro- makes it an attractive monomer for the design of functional polymers with controlled architectures. mcpolymers.comrsc.org These functional groups can be exploited for post-polymerization modifications or to impart specific properties to the final material.

By employing controlled/living radical polymerization techniques, it is possible to synthesize well-defined polymers of Phenol, 3-ethenyl-5-nitro- with controlled molecular weights and architectures, such as block copolymers, star polymers, or graft copolymers. acs.orgresearchgate.netrsc.orgmdpi.com

Block Copolymers : Sequential polymerization of Phenol, 3-ethenyl-5-nitro- (potentially with a protected hydroxyl group) and another monomer can lead to the formation of block copolymers. These materials could self-assemble into various nanostructures in solution or in the solid state.

Post-Polymerization Modification : The phenolic hydroxyl group can be used as a handle for further chemical reactions, such as esterification or etherification, to introduce other functional groups. The nitro group can be reduced to an amine group, which can then be further functionalized. frontiersin.org This allows for the creation of a wide range of functional materials from a single polymer precursor.

Stimuli-Responsive Polymers : The phenolic group can impart pH-responsiveness to the polymer, as its acidity can be tuned. The nitro group can be electrochemically active, opening up possibilities for redox-responsive materials.

The ability to precisely place these functional groups within the polymer architecture using controlled polymerization techniques provides a powerful tool for creating advanced materials with tailored properties for applications in areas such as coatings, adhesives, and electronics. frontiersin.orgoup.com

Research on Phenol, 3-ethenyl-5-nitro- in Polymer Applications Remains a Niche Area

Currently, publicly available scientific literature and research databases contain limited to no specific information regarding the polymerization and potential applications of the chemical compound Phenol, 3-ethenyl-5-nitro-, also known as 3-vinyl-5-nitrophenol. While extensive research exists on the polymerization of related vinylphenol derivatives and the use of nitrophenols in various chemical syntheses, dedicated studies on the polymer chemistry of this specific monomer are not readily found.

However, without dedicated research and published findings, any discussion of its potential applications in polymer science and materials engineering would be purely speculative. Detailed research findings and data tables, which are crucial for a thorough scientific article, are not available for this specific compound.

It is important to note that the field of polymer chemistry is vast and continually evolving. The absence of information in readily accessible sources does not definitively mean that no research has been conducted, but rather that it is not widely published or indexed. Future research may explore the synthesis and polymerization of Phenol, 3-ethenyl-5-nitro-, unlocking its potential for novel materials and applications.

Photochemistry and Electrochemistry

Photochemical Transformations of Phenol (B47542), 3-ethenyl-5-nitro-

The photochemical behavior of aromatic compounds is dictated by the nature and position of their substituents, which influence the electronic distribution in both the ground and excited states. For Phenol, 3-ethenyl-5-nitro-, the presence of the hydroxyl (-OH), ethenyl (-CH=CH₂), and nitro (-NO₂) groups on the benzene (B151609) ring gives rise to complex photochemical reactivity.

Aromatic nitro compounds are known to undergo photo-induced nucleophilic substitution (SNAr*) reactions. Upon absorption of light, the nitro group, being a strong electron-withdrawing group, significantly alters the electron density of the aromatic ring in the excited state, making it more susceptible to nucleophilic attack. This is particularly pronounced in the triplet excited state. The meta-positioning of the nitro group relative to the hydroxyl group in Phenol, 3-ethenyl-5-nitro- influences which positions on the ring become electron-deficient and thus activated for substitution.

In the presence of nucleophiles, irradiation can lead to the displacement of one of the substituents or a hydrogen atom. For nitrophenols, photochemical reactions in aqueous solutions can lead to hydrolysis, while reactions in organic solvents may proceed via different pathways. For instance, studies on nitrodiphenyl ethers, which share the nitro-activated aromatic system, demonstrate two primary photosubstitution pathways: displacement of the nitro group (as nitrite) or displacement of the phenoxide group, depending on the substitution pattern.

The photophysical and photochemical pathways of nitrophenols are governed by the dynamics of their electronically excited states. Upon photoexcitation, Phenol, 3-ethenyl-5-nitro- is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher, Sₙ). From here, several competing processes can occur, including internal conversion, fluorescence, intersystem crossing (ISC) to a triplet state (T₁), and photochemical reaction. nih.gov

For nitrophenols, the relative positioning of the nitro and hydroxyl groups is critical. While ortho-isomers can undergo efficient excited-state intramolecular proton transfer (ESIPT), this pathway is not available for the meta-substituted Phenol, 3-ethenyl-5-nitro-. nih.govmdpi.com Instead, the excited state is expected to have a strong charge-transfer character, where electron density shifts from the electron-donating hydroxyl and ethenyl groups towards the electron-withdrawing nitro group. nih.govmdpi.com

Following excitation, the molecule can relax via several pathways:

Internal Conversion (IC): Rapid, non-radiative decay from higher excited states (Sₙ) to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): A transition from the S₁ state to the T₁ triplet state. Triplet states are typically longer-lived than singlet states and are often the primary precursors for photochemical reactions in nitroaromatics, such as hydrogen abstraction from solvents. rsc.org Studies on o-nitrophenol suggest a significant probability of intersystem crossing occurring within picoseconds. nih.gov

Molecular Rearrangements: In the excited state, twisting of the nitro group relative to the plane of the aromatic ring can occur, providing a non-radiative decay channel back to the ground state. nih.govmdpi.com

The specific dynamics are highly dependent on the excitation wavelength. Excitation to higher energy states can open up different relaxation channels compared to direct excitation to the S₁ state. nih.gov

The photochemical fate of Phenol, 3-ethenyl-5-nitro- is highly dependent on its surrounding environment, such as the solvent and pH. rsc.orgrsc.org

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence both the absorption spectrum and the reaction pathways. In aqueous solutions, photochemical degradation may involve reactions with water, potentially leading to hydrolysis products. rsc.org In organic solvents like isopropanol (B130326), the dominant photochemical loss mechanism for nitrophenols often involves the excited triplet state abstracting a hydrogen atom from a neighboring solvent molecule. rsc.orgresearchgate.net Studies comparing nitrophenol photodegradation in water and isopropanol have shown that reactivity can vary significantly, though not always in a predictable manner across different substituted nitrophenols. rsc.org

pH and Dissociation: As a phenol, this compound is acidic and can dissociate to form the corresponding 3-ethenyl-5-nitrophenolate anion. The protonated and deprotonated forms have distinct absorption spectra and photochemical reactivities. rsc.org The phenolate (B1203915) form typically absorbs at longer wavelengths (a bathochromic or red shift) due to the increased electron-donating ability of the -O⁻ group. mdpi.com The quantum yields and reaction pathways of the anionic form can differ substantially from the neutral molecule. rsc.org

The table below summarizes the photochemical behavior of related nitrophenols in different media, providing a basis for the expected behavior of Phenol, 3-ethenyl-5-nitro-.

| Compound | Medium | Primary Photochemical Pathway | Observation |

| 2-Nitrophenol (B165410) | Aqueous | Hydrolysis / HONO formation | Photodegradation observed. nih.govmdpi.com |

| 4-Nitrophenol (B140041) | Aqueous | Hydrolysis | Similar quantum yield to 2-Nitrophenol in water and isopropanol. rsc.org |

| 2,4-Dinitrophenol (B41442) | Isopropanol | H-abstraction by triplet state | Dramatically increased reactivity compared to in water. rsc.orgresearchgate.net |

| Nitrophenols (general) | Organic Aerosols | H-abstraction | Considered a significant atmospheric condensed-phase process. rsc.org |

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of Phenol, 3-ethenyl-5-nitro- are determined by its two primary redox-active moieties: the reducible nitro group and the oxidizable phenol group. The ethenyl group can also participate in redox reactions but typically at higher potentials.

The electrochemical reduction of aromatic nitro compounds is a well-studied process. In cyclic voltammetry (CV), Phenol, 3-ethenyl-5-nitro- is expected to exhibit a distinct, irreversible cathodic (reduction) peak in the first scan. This peak corresponds to the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH). nih.gov

This reduction is a multi-electron, multi-proton process, generally accepted to involve the transfer of four electrons and four protons in acidic to neutral aqueous media. nih.gov

Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O

The potential at which this reduction occurs is influenced by the electronic effects of the other substituents on the ring. The electron-donating hydroxyl group and the weakly activating ethenyl group may slightly shift the reduction potential compared to nitrobenzene.

Upon reversing the potential scan in CV, a reversible or quasi-reversible wave may be observed at a more positive potential. nih.gov This corresponds to the two-electron, two-proton redox couple of the newly formed hydroxylamine and its corresponding nitroso derivative:

Ar-NHOH ⇌ Ar-NO + 2e⁻ + 2H⁺

The classical Haber mechanism describes the stepwise reduction of nitrobenzene, which proceeds through nitrosobenzene (B162901) and phenylhydroxylamine intermediates to ultimately form aniline (B41778). rsc.orgorientjchem.org The specific products obtained in a preparative electrolysis depend on factors like electrode material, pH, and the applied potential. acs.org

The following table presents typical reduction potentials for related nitroaromatic compounds.

| Compound | Method | Medium | Reduction Potential (Epc vs. ref) | Product |

| o-Nitrophenol | CV | pH 4.5 Acetate (B1210297) Buffer | -0.602 V vs. Ag/AgCl | o-hydroxylaminophenol |

| Nitrobenzene | Polarography | Acidic | -0.21 V vs. SCE (at pH=0) | Phenylhydroxylamine |

| p-Nitrophenol | CV | pH 7.0 PBS | ~ -0.7 V vs. Ag/AgCl | p-hydroxylaminophenol |

Note: Potentials are highly dependent on pH, scan rate, and reference electrode.

The phenol group can be electrochemically oxidized, typically at a positive potential. The oxidation of phenols is generally an irreversible process due to the high reactivity of the initial products. scispace.comuc.pt The first step involves a one-electron, one-proton transfer to form a phenoxy radical. scispace.com

Ar-OH → Ar-O• + e⁻ + H⁺

This phenoxy radical is unstable and can undergo several follow-up reactions. A common pathway is polymerization, where radicals couple to form oligomeric or polymeric films on the electrode surface. acs.orgresearchgate.net This process, known as electrode fouling, is often observed as a decrease in the oxidation peak current upon subsequent CV scans.

The potential required for this oxidation is sensitive to the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. The hydroxyl group itself is strongly activating. The ethenyl group is also weakly activating, while the nitro group is strongly deactivating due to its electron-withdrawing nature. The net effect of these groups will determine the precise oxidation potential of Phenol, 3-ethenyl-5-nitro- relative to unsubstituted phenol. Given the presence of the powerful deactivating nitro group, the oxidation potential is expected to be significantly more positive than that of phenol itself. nih.gov

The table below shows oxidation potentials for phenol and related substituted compounds.

| Compound | Method | Medium | Oxidation Potential (Epa vs. ref) |

| Phenol | DP Voltammetry | pH 7.0 Phosphate Buffer | +0.65 V vs. Ag/AgCl |

| 4-Ethylphenol | DP Voltammetry | pH 7.0 Phosphate Buffer | +0.62 V vs. Ag/AgCl |

| p-Nitrophenol | DFT Calculation | - | Higher potential than phenol |

| Tyrosine | DP Voltammetry | pH 7.0 Phosphate Buffer | +0.63 V vs. Ag/AgCl |

Note: Potentials are highly dependent on pH, scan rate, and reference electrode.

Electrochemical Sensing Principles and Methodologies

There is no available information in the reviewed scientific literature regarding the principles and methodologies for the electrochemical sensing of Phenol, 3-ethenyl-5-nitro- .

Electrocatalysis Studies

There are no available studies in the reviewed scientific literature concerning the electrocatalytic properties or activities of Phenol, 3-ethenyl-5-nitro- .

Environmental Chemical Transformation and Fate Studies

Atmospheric Transformation Pathways

In the atmosphere, Phenol (B47542), 3-ethenyl-5-nitro- is expected to be removed through reactions with photochemically generated radicals, heterogeneous reactions on particulate matter, and direct photolysis. The atmospheric half-life of nitrophenols is estimated to be in the range of 3 to 18 days.

The primary gas-phase loss process for phenolic compounds in the troposphere is through reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.

The reaction with OH radicals, which are abundant during the daytime, is expected to be a significant degradation pathway. The addition of the OH radical to the aromatic ring is the dominant mechanism for the oxidation of phenol and cresols. For nitrophenols, the reaction rate constants with OH radicals are on the order of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The presence of a nitro group, an electron-withdrawing group, generally decreases the reactivity of the aromatic ring towards electrophilic attack by OH radicals.

During the nighttime, reactions with the nitrate radical (NO₃) can become a dominant atmospheric sink for phenolic compounds. The rate constant for the reaction of phenol with NO₃ radicals has been determined to be 5.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. The reaction of NO₃ radicals with phenols can lead to the formation of nitrophenols.

Table 1: Gas-Phase Reaction Rate Constants of Phenolic Compounds with Atmospheric Radicals at Room Temperature

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Phenol | OH | (2.5 ± 0.6) x 10⁻¹¹ | |

| Phenol | NO₃ | 5.8 x 10⁻¹² | |

| 4-Nitrophenol (B140041) | OH | (2.1 ± 0.5) x 10⁻¹² | |

| 3-Nitrophenol (B1666305) | OH | (1.2 ± 0.3) x 10⁻¹² |

Note: Data for Phenol, 3-ethenyl-5-nitro- is not available. The presented data for other phenolic compounds serves as an estimate.

Nitrophenols can be adsorbed onto the surface of atmospheric particulate matter, such as soot, where they can undergo heterogeneous reactions. The reactivity of soot particles with gases like nitrogen dioxide (NO₂) has been demonstrated. These reactions can lead to the transformation of adsorbed nitrophenols, although the specific products and reaction rates for Phenol, 3-ethenyl-5-nitro- are not documented. The partitioning of a chemical from the atmosphere to land and water is influenced by its physical state and properties like vapor pressure.

Direct absorption of solar radiation can lead to the photolytic degradation of nitrophenols. Nitrophenols absorb ultraviolet radiation, which can induce photochemical reactions. The quantum yield for the photolysis of nitrophenols, which is a measure of the efficiency of the photochemical process, can vary depending on the specific isomer and environmental conditions. For instance, the photolysis quantum yield of 2,4-dinitrophenol (B41442) has been reported to be on the order of 10⁻³ to 10⁻⁴. Photolysis is expected to be a more significant process in near-surface water where sunlight penetration is higher.

Table 2: Photolysis Quantum Yields of Selected Nitrophenols

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 4-Nitrophenol | > 300 | (2.1 ± 0.1) x 10⁻⁴ | |

| 2,4-Dinitrophenol | > 300 | (1.3 ± 0.1) x 10⁻⁴ |

Note: Data for Phenol, 3-ethenyl-5-nitro- is not available. The presented data for other nitrophenols provides an indication of potential photoreactivity.

Aquatic Transformation Pathways

In aquatic environments, the fate of Phenol, 3-ethenyl-5-nitro- is primarily determined by hydrolysis and abiotic degradation processes.

While phenols themselves are generally resistant to hydrolysis, the presence of other functional groups can influence their reactivity. Specific data on the hydrolysis of the ethenyl and nitro groups on the phenol ring for this compound are not available. The hydrolysis of related compounds, such as p-nitrophenyl esters, has been studied to understand the influence of the nitro group on reaction rates. The rate of hydrolysis is often pH-dependent.

Abiotic degradation of nitrophenols in aqueous environments can occur through reactions with photochemically produced reactive species such as hydroxyl radicals. The oxidation of phenolic compounds by OH radicals in the aqueous phase has been shown to be an important degradation pathway. The pseudo-first-order rate constants for the OH oxidation of various substituted phenols have been determined to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. The presence of other substances in the water, such as nitrate and nitrite (B80452), can also influence the degradation pathways, potentially leading to the formation of other nitrated compounds.